5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide
Description
Properties
IUPAC Name |
5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-19(20-23-13-18(26-20)15-7-3-1-4-8-15)22-12-11-17-14-27-21(24-17)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADBLWMHORESQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring through the reaction of α-haloketones with thioamides. The oxazole ring can be synthesized via cyclization reactions involving α-haloketones and amides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the cyclization processes .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the efficacy of compounds containing thiazole and oxazole rings in exhibiting antibacterial properties. The incorporation of these heterocycles into the structure of 5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide suggests potential effectiveness against various bacterial strains.
A notable investigation involved testing derivatives of thiazole compounds against resistant bacterial strains, demonstrating that the structural modifications could enhance antibacterial potency. For instance, compounds similar to 5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide showed significant inhibition against Staphylococcus aureus and Escherichia coli in vitro .
Molecular Interactions and Mechanism of Action
The mechanism by which 5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide exerts its antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. Studies employing molecular docking simulations have indicated strong binding affinities to bacterial ribosomal RNA sites, suggesting a potential role as a ribosome-targeting antibiotic .
Case Study 1: Antibacterial Screening
A comprehensive screening assay was developed to evaluate the antibacterial activity of various thiazole derivatives, including 5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide. The results indicated that at concentrations as low as 10 µM, the compound exhibited over 70% inhibition against E. coli and Klebsiella pneumoniae .
Case Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship study analyzed how modifications to the phenyl and thiazole groups influenced antibacterial efficacy. The findings revealed that increasing the electron-donating character of substituents on the phenyl ring significantly enhanced activity against multidrug-resistant strains .
Mechanism of Action
The mechanism of action of 5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide involves its interaction with various molecular targets. The thiazole and oxazole rings can interact with enzymes and receptors, modulating biochemical pathways. This compound may inhibit specific enzymes or block receptor sites, leading to its biological effects .
Comparison with Similar Compounds
Key Observations:
Heterocycle Variations: The target compound’s 1,3-oxazole differs from the 1,3,4-oxadiazole in and , which may confer distinct electronic profiles. Replacing oxazole with isoxazole (as in ) shifts the heteroatom arrangement, affecting dipole moments and solubility .
Linker Flexibility :
- The ethyl linker in the target compound provides greater conformational flexibility compared to the rigid methylene or urea linkers in FTBU-1 () or 7a-l (). This could influence pharmacokinetic properties like membrane permeability .
Substitution Patterns :
- The phenyl group at C5 of the oxazole (target compound) contrasts with the methyl group in ’s isoxazole. Bulky aryl substituents may enhance target selectivity but reduce solubility .
Biological Activity
5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole and oxazole ring, which are known for their significant biological activities. The molecular formula is with a molecular weight of 375.45 g/mol. Its unique structure may confer distinct biological properties that are currently under investigation.
Synthesis
The synthesis of 5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide typically involves multi-step reactions. Common methods include:
- Formation of the Thiazole Ring : This can be achieved through the reaction of α-haloketones with thioamides.
- Cyclization to Form the Oxazole Ring : Cyclization reactions involving α-haloketones and amides are utilized to create the oxazole structure.
Antimicrobial Properties
Research indicates that compounds containing thiazole and oxazole rings exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives of oxazole can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 4.69 to 22.9 µM against bacteria such as Bacillus subtilis and Staphylococcus aureus .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
- Antifungal Activity : The compound also exhibits antifungal properties with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .
Anti-inflammatory and Anticancer Potential
The compound is being investigated for its potential anti-inflammatory and anticancer activities:
Case Studies
Several studies have focused on related compounds that share structural similarities with 5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide:
- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against strains like Bacillus cereus and Pseudomonas aeruginosa, supporting the potential of thiazole-containing compounds in antimicrobial applications .
- Oxazole Derivatives Research : Another study highlighted the effectiveness of oxazole derivatives against various bacterial strains, showing zones of inhibition ranging from 6.1 to 13.7 mm at concentrations between 25–30 µg/mL .
Q & A
Basic Research: What are the standard synthetic routes for 5-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide, and how are intermediates validated?
The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and oxazole precursors. For example:
- Step 1 : Synthesis of 2-phenyl-1,3-thiazole derivatives via cyclization of benzothioamide with ethyl 4-bromo-3-oxobutanoate in absolute ethanol (reflux for 1 hour) .
- Step 2 : Functionalization of the thiazole intermediate with an ethyl linker. This may involve alkylation or amidation, as seen in similar compounds where chloroacetyl chloride reacts with amino-thiazole derivatives in dioxane with triethylamine .
- Step 3 : Coupling the oxazole-carboxamide moiety using carbodiimide-mediated amidation.
Intermediates are validated via melting points, IR, NMR (¹H/¹³C), and elemental analysis (deviation ≤0.4% for C, H, N, S) .
Basic Research: How is the crystal structure of this compound determined, and what software is used for refinement?
X-ray crystallography is the gold standard:
- Data Collection : Single-crystal diffraction at low temperature (e.g., 100 K) to minimize thermal motion.
- Structure Solution : Direct methods via SIR97 (integration of SIR92 and CAOS) for phase determination .
- Refinement : SHELXL for least-squares refinement, with thermal displacement parameters and hydrogen atom positioning. ORTEP-3 generates graphical representations of thermal ellipsoids .
- Validation : R-factor (<5%), residual electron density maps, and CIF files ensure accuracy .
Advanced Research: How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay conditions or structural analogs. Methodological approaches include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH, temperature).
- Structural Confirmation : Verify compound purity and identity via HPLC-MS and crystallography to rule out degradation .
- Target-Specific Assays : Use isogenic cell lines or enzyme inhibition assays (e.g., tyrosinase inhibition protocols in ) to isolate mechanisms.
- Meta-Analysis : Cross-reference with databases (e.g., ChEMBL) to contextualize activity against related targets .
Advanced Research: What computational strategies are employed to predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with targets (e.g., β3-adrenergic receptors ).
- Binding Site Analysis : Align with co-crystallized ligands (e.g., Factor Xa inhibitors ) to identify key residues.
- Free Energy Calculations : MM-GBSA or QM/MM methods quantify binding affinities. For example, triazole-thiazole derivatives are docked into tyrosinase active sites to optimize hydrogen bonding and hydrophobic interactions .
Basic Research: What spectroscopic and chromatographic methods ensure compound purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., oxazole C=O at ~160 ppm, thiazole protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Amide I bands (~1650 cm⁻¹) and thiazole C-S-C stretching (~690 cm⁻¹) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Elemental Analysis : Combustion analysis (CHNS) validates stoichiometry .
Advanced Research: How do substituents on the phenyl rings affect pharmacological activity?
- Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance metabolic stability and target affinity via halogen bonding (observed in Factor Xa inhibitors ).
- Electron-Donating Groups (e.g., -OCH₃): Improve solubility but may reduce membrane permeability.
- Steric Effects : Bulky substituents (e.g., 4-bromophenyl in ) can hinder binding but improve selectivity.
- Case Study : Fluorophenyl analogs in thiazole-triazole hybrids show 10-fold higher tyrosinase inhibition than unsubstituted derivatives .
Advanced Research: How to design experiments for assessing in vitro vs. in vivo efficacy discrepancies?
- In Vitro : Use primary cell lines or 3D tumor spheroids to mimic tissue complexity. Measure IC₅₀ and apoptosis markers (e.g., caspase-3) .
- In Vivo : Rodent models (e.g., xenografts) with pharmacokinetic profiling (Cmax, AUC, t₁/₂). Address bioavailability via formulations (e.g., PEGylation) .
- Metabolite Screening : LC-MS/MS identifies active/degraded metabolites that alter efficacy .
Basic Research: What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/gas inhalation risks .
- Storage : Desiccated at –20°C in amber vials to prevent hydrolysis/oxidation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research: How can researchers optimize reaction yields in large-scale synthesis?
- Catalyst Screening : Test Pd/C or CuI for coupling steps (e.g., triazole formation in ).
- Solvent Optimization : Replace dioxane with cyclopentyl methyl ether (CPME) for greener chemistry .
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) .
- Workflow : Pilot-scale trials with in-line FTIR monitoring to track intermediate formation .
Advanced Research: What strategies validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
